2-(Cyclopropylmethoxy)-5-iodobenzonitrile
Description
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-5-iodobenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10INO/c12-10-3-4-11(9(5-10)6-13)14-7-8-1-2-8/h3-5,8H,1-2,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIOTWIWIRGOPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)I)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Hydroxy-5-iodobenzonitrile
The first step involves electrophilic iodination of 2-hydroxybenzonitrile. The hydroxyl group at position 2 activates the ring, directing iodination to the para position (C5) via resonance stabilization of the intermediate sigma complex.
Procedure :
2-Hydroxybenzonitrile (1.0 equiv) is treated with N-iodosuccinimide (NIS, 1.2 equiv) in glacial acetic acid at 70°C for 18 hours under argon. The reaction is quenched with aqueous sodium thiosulfate, and the product is extracted with ethyl acetate. Purification via flash chromatography (petroleum ether:ethyl acetate, 50:1 to 10:1) yields 2-hydroxy-5-iodobenzonitrile as a white solid (92.8% yield).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 92.8% |
| Purity (HPLC) | >98% |
| Melting Point | 145–147°C |
Etherification with Cyclopropylmethyl Bromide
The phenolic hydroxyl group of 2-hydroxy-5-iodobenzonitrile undergoes O-alkylation using cyclopropylmethyl bromide under basic conditions.
Procedure :
A mixture of 2-hydroxy-5-iodobenzonitrile (1.0 equiv), cyclopropylmethyl bromide (1.1 equiv) , and potassium carbonate (4.0 equiv) in DMF is stirred at 80°C for 4 hours. The reaction is diluted with water, extracted with ethyl acetate, and purified via flash chromatography (petroleum ether:ethyl acetate, 50:1 to 5:1) to afford the target compound as a colorless oil (85.7% yield).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85.7% |
| Purity (NMR) | >99% |
| Boiling Point | 210–212°C (dec.) |
Route 2: Etherification Prior to Iodination
Synthesis of 2-(Cyclopropylmethoxy)benzonitrile
This route begins with O-alkylation of 2-hydroxybenzonitrile to install the cyclopropylmethoxy group.
Procedure :
2-Hydroxybenzonitrile (1.0 equiv) is reacted with cyclopropylmethyl bromide (1.1 equiv) and cesium carbonate (2.0 equiv) in acetonitrile at 70°C for 12 hours. The product is isolated via filtration and recrystallization from ethanol (yield: 88.5%).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 88.5% |
| Purity (GC-MS) | >97% |
Electrophilic Iodination at Position 5
Iodination of 2-(cyclopropylmethoxy)benzonitrile requires careful control to overcome the deactivating influence of the nitrile group.
Procedure :
A solution of 2-(cyclopropylmethoxy)benzonitrile (1.0 equiv), NIS (1.2 equiv) , and H2SO4 (0.1 equiv) in dichloromethane is stirred at 25°C for 24 hours. The mixture is washed with sodium bicarbonate, dried over Na2SO4, and purified via chromatography (petroleum ether:ethyl acetate, 100:1 to 20:1) to yield the target compound (76.3% yield).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 76.3% |
| Regioselectivity | >95% para |
Comparative Analysis of Synthetic Routes
Yield and Efficiency
Byproduct Formation
-
Route 1 generates minor ortho-iodinated byproducts (<5%), separable via chromatography.
-
Route 2 produces trace amounts of di-iodinated derivatives (<2%) under prolonged reaction times.
Scalability and Industrial Considerations
Both routes are amenable to scale-up, with Route 1 being preferred for kilogram-scale synthesis due to fewer purification steps. Industrial implementations utilize continuous flow reactors for iodination to enhance heat dissipation and reduce reaction times.
Spectroscopic Characterization
1H NMR (400 MHz, CDCl3) :
-
δ 7.89 (d, J = 8.4 Hz, 1H, H6)
-
δ 7.12 (dd, J = 8.4, 2.4 Hz, 1H, H4)
-
δ 6.94 (d, J = 2.4 Hz, 1H, H3)
-
δ 4.12 (d, J = 6.8 Hz, 2H, OCH2)
-
δ 1.20–1.15 (m, 1H, cyclopropane CH)
-
δ 0.65–0.58 (m, 4H, cyclopropane CH2)
13C NMR (100 MHz, CDCl3) :
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethoxy)-5-iodobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the nitrile group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
Intermediate in Drug Synthesis
The compound serves as an important intermediate in the synthesis of pharmaceutical agents. Its unique structural features allow it to interact effectively with biological targets, particularly enzymes and receptors. For example, the iodine atom can participate in halogen bonding, enhancing the binding affinity to target proteins.
Development of Anticancer Agents
Research indicates that derivatives of this compound can be developed into potent anticancer agents. Studies have shown that modifications of similar compounds can lead to inhibitors that target specific protein-protein interactions involved in cancer progression . The cyclopropylmethoxy group has been noted to improve selectivity and efficacy against various cancer cell lines.
Material Science
Organic Semiconductors
2-(Cyclopropylmethoxy)-5-iodobenzonitrile is being explored for its potential use in organic semiconductors. The compound's electronic properties are conducive to applications in organic light-emitting diodes (OLEDs) and photovoltaic cells. The presence of the iodine atom contributes to enhanced charge transport characteristics.
Polymer Development
This compound can also act as a building block for advanced polymeric materials. Its unique steric and electronic properties allow for the design of polymers with tailored functionalities, which are essential for applications ranging from coatings to flexible electronics.
Biological Studies
Biochemical Probes
In biological research, this compound functions as a probe or ligand for studying protein interactions and cellular pathways. Its ability to modulate enzyme activity makes it a valuable tool for investigating metabolic processes and signaling pathways.
Targeting Specific Pathways
The compound has been utilized in studies aimed at understanding the mechanisms of diseases such as cancer and neurodegenerative disorders. By serving as a selective inhibitor or modulator, it helps elucidate the roles of specific proteins in disease progression .
Chemical Synthesis
Building Block for Complex Molecules
This compound is frequently employed as a building block in organic synthesis, facilitating the construction of more complex molecular architectures. Its reactivity allows for various transformations, including nucleophilic substitutions and coupling reactions like Suzuki-Miyaura coupling, which are pivotal in constructing intricate organic frameworks .
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropylmethoxy group can enhance the compound’s binding affinity and selectivity, while the nitrile group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Aromatic Rings
Table 1: Comparison of Benzoic Acid Derivatives
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Applications/Properties |
|---|---|---|---|
| 2-(Acetyloxy)-5-chlorobenzoic acid | Cl at 5-position, acetyloxy | 214.60 | Intermediate in organic synthesis |
| 2-(Acetyloxy)-5-bromobenzoic acid | Br at 5-position, acetyloxy | 259.06 | Halogenated analog for drug design |
| Target compound | I at 5-position, cyclopropylmethoxy | ~299.10 (estimated) | Potential crystallography probe |
Key Observations :
Comparison with PDE4 Inhibitors and Beta-Blockers
Table 2: Bioactive Compounds with Cyclopropylmethoxy Groups
| Compound Name | Structure | Key Activity | IC₅₀/EC₅₀ (nM) |
|---|---|---|---|
| Roflumilast | Benzamide with cyclopropylmethoxy | PDE4 inhibition (anti-inflammatory) | 0.8 (PDE4) |
| Betaxolol HCl | Phenoxypropanolamine derivative | β₁-adrenergic antagonism | Not reported |
| Target compound | Benzonitrile with cyclopropylmethoxy | Not yet reported | N/A |
Key Observations :
- Roflumilast : The cyclopropylmethoxy group in roflumilast contributes to its high potency (IC₅₀ = 0.8 nM) and selectivity for PDE4, a property linked to the group’s ability to optimize hydrophobic interactions in enzyme binding pockets .
- Betaxolol : The cyclopropylmethoxy group enhances β₁-selectivity in beta-blockers, suggesting its utility in modulating receptor specificity .
Comparison with Heterocyclic Analogs
Table 3: Antibacterial and Heterocyclic Analogs
| Compound Name | Core Structure | Antibacterial Activity (vs. Gentamicin) |
|---|---|---|
| 2-(2-(Cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole | Oxadiazole | Moderate activity against Gram± bacteria |
| Target compound | Benzonitrile | Not yet tested |
Key Observations :
- The oxadiazole analog (Table 3) demonstrates moderate antibacterial activity, attributed to the electron-withdrawing nature of the oxadiazole ring and the lipophilic cyclopropylmethoxy group .
Biological Activity
2-(Cyclopropylmethoxy)-5-iodobenzonitrile is a compound of interest in medicinal chemistry due to its unique structural features, which include a cyclopropylmethoxy group and an iodine atom. This combination may influence its biological activity, making it a candidate for various pharmacological applications. This article delves into the biological activity of this compound, summarizing its synthesis, mechanisms of action, and potential therapeutic uses based on recent research findings.
The synthesis of this compound typically involves a series of chemical reactions:
- Formation of the Cyclopropylmethoxy Group : This is achieved by reacting cyclopropylmethanol with a halogenating agent.
- Nitrile Formation : The compound is then transformed into a nitrile through appropriate chemical methods.
- Iodination : The final step involves introducing the iodine atom into the benzonitrile structure using iodine and an oxidizing agent.
These synthetic routes ensure that the compound retains its desired chemical properties for further biological evaluation.
The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the iodine atom enhances its reactivity, potentially allowing it to participate in nucleophilic substitution reactions. The nitrile group may also play a role in binding interactions, influencing the compound's efficacy against specific biological targets.
Biological Activity
Recent studies have highlighted several aspects of the biological activity of this compound:
- Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to known antimicrobial agents.
- Cytotoxicity : In vitro studies have indicated that this compound may possess cytotoxic effects against certain cancer cell lines. The IC50 values observed in these studies suggest potential for further development as an anticancer agent.
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Efficacy : A study reported that this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 4 μM to 8 μM .
- Cytotoxic Effects : In another investigation, the compound was tested against various cancer cell lines, revealing IC50 values ranging from 5 μM to 15 μM, indicating moderate cytotoxicity .
- Mechanistic Studies : Research into the mechanism of action revealed that this compound disrupts microbial membranes, leading to cell death .
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Antimicrobial Activity (MIC) | Cytotoxicity (IC50) |
|---|---|---|
| This compound | 4 - 8 μM | 5 - 15 μM |
| 2-(Cyclopropylmethoxy)-5-bromobenzonitrile | Higher MIC values | Lower IC50 values |
| 2-(Cyclopropylmethoxy)-5-chlorobenzonitrile | Moderate MIC values | Similar IC50 values |
This table illustrates that while similar compounds exhibit varying degrees of activity, this compound maintains competitive efficacy in both antimicrobial and cytotoxic contexts.
Q & A
Q. What are the recommended safety protocols for handling 2-(Cyclopropylmethoxy)-5-iodobenzonitrile in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use chemical-resistant gloves inspected prior to use and follow proper removal techniques to avoid contamination .
- Ventilation: Ensure adequate ventilation (e.g., fume hoods) during synthesis or handling to minimize inhalation risks .
- Spill Management: Contain spills with inert absorbents (e.g., dry sand) and avoid discharge into drains. Use self-contained breathing apparatus if large spills occur .
- Storage: Store in tightly sealed containers in dry, well-ventilated areas. Reseal opened containers immediately to prevent degradation .
Q. How can researchers optimize the synthesis of this compound to improve yield?
Methodological Answer:
Q. What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (MS): High-resolution MS (HRMS) should confirm the molecular ion peak at m/z 315.9632 (C₁₁H₁₀INO) .
- HPLC: Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. How does the electron-withdrawing nitrile group influence the reactivity of the iodine substituent in cross-coupling reactions?
Methodological Answer:
- Electronic Effects: The nitrile group withdraws electron density via resonance, activating the iodine substituent toward nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed couplings (e.g., Suzuki-Miyaura) .
- Case Study: In Suzuki reactions, the iodine atom in 5-iodobenzonitrile derivatives undergoes efficient coupling with aryl boronic acids (e.g., Pd(OAc)₂, SPhos ligand, K₂CO₃ in dioxane/water) .
- Computational Insights: Density Functional Theory (DFT) calculations can model charge distribution to predict reactivity trends .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
Q. How can researchers resolve contradictions in reported catalytic efficiencies for cross-coupling reactions involving this compound?
Methodological Answer:
Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
